Cas no 705-44-2 (1-Methyl-3-(trifluoromethoxy)benzene)
1-Methyl-3-(trifluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-3-(trifluoromethoxy)benzene
- 3-(trifluoromethoxy)toluene
- 3-TRIFLUOROMETHOXYTOLUENE
- Benzene,1-methyl-3-(trifluoromethoxy)-
- 3-Methylphenyl trifluoromethyl ether
- FXFFOR C1 [WLN]
- m-(Trifluoromethoxy)toluene
- m-Tolyl trifluoromethyl ether
- AKOS005063646
- Benzene, 1-methyl-3-(trifluoromethoxy)-
- WRNXOOXIPSTAGJ-UHFFFAOYSA-N
- A19641
- DTXSID00382494
- AC-9833
- AM62083
- MFCD07366526
- RWUZGBPUFYNOLZ-UHFFFAOYSA-N
- CS-0087892
- SCHEMBL12245
- 1-Methyl-3-trifluoromethoxy-benzene
- PS-11649
- FT-0654191
- METHYL4-CHLORO-2,2-DIMETHYL-4-PENTENOATE
- 705-44-2
-
- MDL: MFCD07366526
- Inchi: 1S/C8H7F3O/c1-6-3-2-4-7(5-6)12-8(9,10)11/h2-5H,1H3
- InChI Key: WRNXOOXIPSTAGJ-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(C)=C1)(F)F
Computed Properties
- Exact Mass: 176.04491
- Monoisotopic Mass: 176.04489933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.205±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 136.4±35.0 ºC (760 Torr),
- Flash Point: 42.1±21.8 ºC,
- Solubility: Very slightly soluble (0.32 g/l) (25 º C),
- PSA: 9.23
1-Methyl-3-(trifluoromethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M332073-100mg |
1-Methyl-3-(trifluoromethoxy)benzene |
705-44-2 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | M332073-250mg |
1-Methyl-3-(trifluoromethoxy)benzene |
705-44-2 | 250mg |
$75.00 | 2023-05-17 | ||
| TRC | M332073-500mg |
1-Methyl-3-(trifluoromethoxy)benzene |
705-44-2 | 500mg |
$87.00 | 2023-05-17 | ||
| TRC | M332073-1g |
1-Methyl-3-(trifluoromethoxy)benzene |
705-44-2 | 1g |
$98.00 | 2023-05-17 | ||
| Chemenu | CM282950-100g |
1-Methyl-3-(trifluoromethoxy)benzene |
705-44-2 | 95+% | 100g |
$303 | 2022-06-10 | |
| abcr | AB231846-1 g |
3-(Trifluoromethoxy)toluene, 98%; . |
705-44-2 | 98% | 1g |
€65.70 | 2022-09-01 | |
| abcr | AB231846-5 g |
3-(Trifluoromethoxy)toluene, 98%; . |
705-44-2 | 98% | 5g |
€113.10 | 2022-09-01 | |
| abcr | AB231846-25 g |
3-(Trifluoromethoxy)toluene, 98%; . |
705-44-2 | 98% | 25g |
€263.20 | 2022-09-01 | |
| abcr | AB231846-100 g |
3-(Trifluoromethoxy)toluene, 98%; . |
705-44-2 | 98% | 100g |
€642.40 | 2022-09-01 | |
| Apollo Scientific | PC6982-5g |
3-(Trifluoromethoxy)toluene |
705-44-2 | 98% | 5g |
£16.00 | 2024-07-28 |
1-Methyl-3-(trifluoromethoxy)benzene Suppliers
1-Methyl-3-(trifluoromethoxy)benzene Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 1-Methyl-3-(trifluoromethoxy)benzene
Introduction to 1-Methyl-3-(trifluoromethoxy)benzene (CAS No. 705-44-2)
1-Methyl-3-(trifluoromethoxy)benzene, identified by its Chemical Abstracts Service (CAS) number 705-44-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic hydrocarbon derivative features a methyl group and a trifluoromethoxy substituent, which contribute to its unique chemical properties and potential applications. The compound’s structure, characterized by a benzene ring with these specific functional groups, makes it a valuable intermediate in synthesizing various bioactive molecules.
The trifluoromethoxy group (-O-CF₃) introduces electron-withdrawing effects through the fluorine atoms, enhancing the compound’s reactivity in certain chemical transformations. This feature is particularly useful in medicinal chemistry, where such modifications can influence metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl group (-CH₃), on the other hand, provides steric hindrance and can affect the compound’s solubility and interaction with enzymes or receptors.
In recent years, 1-Methyl-3-(trifluoromethoxy)benzene has garnered attention in the development of novel pharmaceutical agents. Its structural motifs are reminiscent of several known bioactive compounds, suggesting potential therapeutic applications. For instance, derivatives of this compound have been explored as candidates for antiviral and anticancer therapies. The trifluoromethoxy group, in particular, is well-documented for its role in enhancing drug efficacy by improving pharmacokinetic profiles.
One of the most compelling aspects of 1-Methyl-3-(trifluoromethoxy)benzene is its versatility as a building block in synthetic chemistry. Researchers have leveraged its reactive sites to develop complex scaffolds that mimic natural products or designed molecules. The compound’s ability to undergo selective functionalization allows for the creation of libraries of derivatives with tailored properties. This has been instrumental in high-throughput screening programs aimed at identifying lead compounds for drug development.
Recent studies have highlighted the compound’s utility in material science as well. The electron-deficient nature of the trifluoromethoxy-substituted benzene ring makes it a promising candidate for organic electronic applications, such as in organic light-emitting diodes (OLEDs) and semiconductors. The methyl group can further modulate electronic properties, enabling fine-tuning of device performance.
The synthesis of 1-Methyl-3-(trifluoromethoxy)benzene typically involves multi-step organic reactions, starting from commercially available precursors like anisole or chlorobenzene derivatives. Advanced synthetic techniques, including cross-coupling reactions and metal-catalyzed transformations, have been employed to achieve high yields and purity. These methods underscore the compound’s importance in modern synthetic chemistry workflows.
In conclusion, 1-Methyl-3-(trifluoromethoxy)benzene (CAS No. 705-44-2) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. Its unique structural features offer broad utility across multiple disciplines, from drug discovery to advanced materials. As research continues to uncover new applications for this compound, its significance is expected to grow further, solidifying its role as a cornerstone in modern chemical research.
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